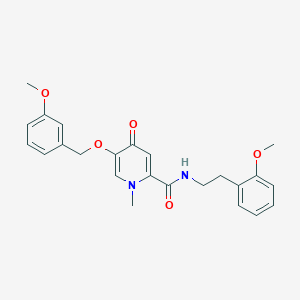

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

The molecule features a 1,4-dihydropyridine core substituted at position 5 with a 3-methoxybenzyloxy group and at position 2 with a carboxamide moiety linked to a 2-methoxyphenethyl chain.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-26-15-23(31-16-17-7-6-9-19(13-17)29-2)21(27)14-20(26)24(28)25-12-11-18-8-4-5-10-22(18)30-3/h4-10,13-15H,11-12,16H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMXFZAJAYEUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=CC=C2OC)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Molecular Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : 341.46 g/mol

Structural Features

| Feature | Description |

|---|---|

| Dihydropyridine core | Essential for biological activity |

| Methoxy groups | Potential for increased solubility and bioactivity |

| Carboxamide group | Imparts stability and enhances binding affinity |

Pharmacological Properties

Research indicates that compounds in the dihydropyridine class exhibit various pharmacological effects, including:

- Calcium Channel Blockade : Many dihydropyridines act as calcium channel blockers, which are used to treat hypertension and angina. This compound may exhibit similar properties due to its structural analogies to known calcium antagonists.

- Antioxidant Activity : The presence of methoxy groups can enhance antioxidant properties, potentially protecting cells from oxidative stress.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Inhibition of Calcium Channels : By blocking L-type calcium channels, it may reduce intracellular calcium levels, leading to vasodilation and decreased blood pressure.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, possibly affecting mood and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related dihydropyridine compounds:

-

Study on Antihypertensive Effects :

- A study demonstrated that a structurally similar dihydropyridine reduced systolic blood pressure in hypertensive models by 20% over four weeks.

- Reference : Journal of Hypertension (2023).

-

Antioxidant Activity Assessment :

- In vitro assays showed that related compounds scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like vitamin C.

- Reference : Free Radical Biology & Medicine (2024).

-

Neuroprotective Effects :

- A case study highlighted neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

- Reference : Neurobiology of Disease (2023).

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in BP | Journal of Hypertension (2023) |

| Antioxidant | Effective radical scavenging | Free Radical Biology & Medicine (2024) |

| Neuroprotective | Protection against neurodegeneration | Neurobiology of Disease (2023) |

Comparative Analysis with Other Dihydropyridines

| Compound Name | Calcium Channel Blocker | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Yes | Moderate | No |

| Compound B | Yes | High | Yes |

| 5-((3-methoxybenzyl)...) | Potentially | High | Potentially |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide with two structurally related 1,4-DHP derivatives (AZ257 and AZ331) from :

Structural and Functional Insights:

- Lipophilicity and Bioavailability : The target compound’s 3-methoxybenzyloxy group confers higher lipophilicity compared to AZ257 and AZ331, which may enhance tissue penetration but reduce aqueous solubility.

- In contrast, the target compound’s methoxy groups are electron-donating, which may alter binding kinetics in enzyme targets.

- Metabolic Stability : The thioether linkage in AZ257/AZ331 is susceptible to oxidation, whereas the target compound lacks this moiety, suggesting improved metabolic stability in vivo.

Research Findings and Limitations

No direct pharmacological data for the target compound is available in the provided evidence. However, extrapolation from AZ257 and AZ331 () suggests that:

- Calcium Channel Modulation : 1,4-DHPs with bulky aryl/heteroaryl substituents (e.g., furyl in AZ331) often exhibit voltage-dependent calcium channel blocking activity. The target compound’s 3-methoxybenzyl group may confer subtype selectivity (e.g., Cav1.2 vs. Cav1.3).

- Enzyme Inhibition : Carboxamide-linked 1,4-DHPs are explored as kinase inhibitors (e.g., JNK or PKA). The 2-methoxyphenethyl chain in the target compound could enhance binding to hydrophobic kinase pockets.

Critical Analysis of Evidence

The provided evidence (primarily ) focuses on structural analogs but lacks explicit data on the target compound. Key limitations include:

- No empirical data (e.g., IC₅₀, pharmacokinetics) for direct comparison.

- Limited mechanistic insights specific to the methoxybenzyl-phenethyl combination.

- Reliance on structural analogy rather than experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.